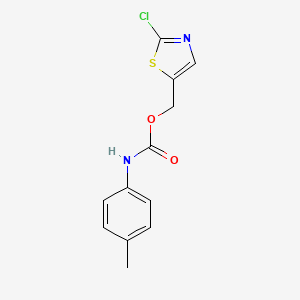

(2-chloro-1,3-thiazol-5-yl)methyl N-(4-methylphenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-chloro-1,3-thiazol-5-yl)methyl N-(4-methylphenyl)carbamate is a useful research compound. Its molecular formula is C12H11ClN2O2S and its molecular weight is 282.74. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activity

Thiazole derivatives have been explored for their antimicrobial and antifungal properties. A study by B'Bhatt and Sharma (2017) synthesized a series of 2-(5-chlorobenzo[d]thiazol-2-ylimino)-5-((3-(p-substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidin-4-ones, demonstrating moderate to excellent activity against bacterial strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Mycobacterium tuberculosis, as well as against fungal strains such as Candida albicans and Aspergillus species (B'Bhatt & Sharma, 2017).

Agricultural Applications

In the agricultural sector, thiazole and thiadiazole derivatives have been used for sustained release of fungicides to prevent and control fungal diseases in plants. Campos et al. (2015) investigated solid lipid nanoparticles and polymeric nanocapsules as carrier systems for carbendazim and tebuconazole, showing modified release profiles and decreased toxicity, suggesting potential for enhanced plant disease management and environmental safety (Campos et al., 2015).

Anticancer Activity

Thiazole derivatives have also shown promise in anticancer research. Gomha et al. (2016) synthesized a new series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which were evaluated for their anti-tumor activities against hepatocellular carcinoma cell lines. Several compounds exhibited promising activities, highlighting the potential of thiazole derivatives as anticancer agents (Gomha, Edrees, & Altalbawy, 2016).

Electrochemical Applications

Thiazole-containing compounds have been utilized in electrochemical applications as well. Aydın and Kaya (2013) synthesized novel copolymers containing carbazole and investigated their electrochromic properties, indicating potential uses in electronic and photonic devices (Aydın & Kaya, 2013).

Environmental Monitoring

For environmental monitoring, thiazole derivatives have been applied in analytical methods. Wu et al. (2009) developed a sensitive method for determining carbendazim and thiabendazole in environmental samples, employing dispersive liquid-liquid microextraction combined with high-performance liquid chromatography, showcasing the utility of thiazole compounds in environmental analysis and safety (Wu et al., 2009).

Propiedades

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methyl N-(4-methylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S/c1-8-2-4-9(5-3-8)15-12(16)17-7-10-6-14-11(13)18-10/h2-6H,7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUMYOUZQRKDSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)OCC2=CN=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-({[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}amino)(phenyl)ethanoic acid](/img/structure/B2670234.png)

![Lithium;8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2670236.png)

![3-(4-bromophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2670238.png)

![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-benzylacetamide](/img/structure/B2670241.png)

![2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine](/img/structure/B2670242.png)

![3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide](/img/structure/B2670243.png)

![(E)-ethyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2670244.png)

![1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B2670246.png)

![(2E)-3-(FURAN-2-YL)-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}PROP-2-ENAMIDE](/img/structure/B2670248.png)

![N-(3,4-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2670249.png)